
Averantin
Overview
Description
Averantin is a polyhydroxyanthraquinone compound first identified in Aspergillus parasiticus as a precursor in the aflatoxin B1 (AFB1) biosynthetic pathway . Its chemical structure (C₂₀H₂₀O₇) includes a 1,3,6,8-tetrahydroxy-9,10-anthraquinone core with a (1S)-1-hydroxyhexyl side chain, confirmed by NMR and optical rotation analyses . This compound is biosynthesized from norsolorinic acid via enzymatic reduction of the C-5′ keto group to a hydroxyl group . Key enzymes in its metabolism include:
- AvnA (CYP60A1): A cytochrome P450 monooxygenase that hydroxylates this compound to 5′-hydroxythis compound, a step critical for conversion to averufin .
- AflG: Another P450 enzyme that further oxidizes this compound in A. parasiticus .
Disruption of avnA leads to this compound accumulation, blocking AFB1 production . Radiolabeling studies show 15.3% of this compound is incorporated into AFB1, a process inhibited by dichlorvos .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of averantin involves the reduction of norsolorinic acid by a cytosol oxidoreductase enzyme in the presence of NADPH or NADH. This reaction is reversible when NADP or NAD is present . The process is typically carried out under controlled laboratory conditions to ensure the proper conversion of norsolorinic acid to this compound.
Industrial Production Methods
Industrial production of this compound is not common due to its role as an intermediate in the biosynthesis of aflatoxins. it can be produced in large quantities through the cultivation of Aspergillus species under specific conditions that promote the production of aflatoxin intermediates. This involves maintaining optimal temperature, humidity, and nutrient availability to support fungal growth and metabolite production .
Chemical Reactions Analysis
Reaction 1: Norsolorinic Acid → Averantin
-
Substrates : Norsolorinic acid, NADPH
-
Enzyme : Norsolorinic acid dehydrogenase
-
Conditions : Cytosol fraction of Aspergillus parasiticus
-
Mechanism :
Reaction 2: this compound → 5'-Hydroxythis compound
-
Substrates : (1'S)-Averantin, NADPH, O
-
Enzyme : this compound hydroxylase (microsomal)
-
Products : (1'S,5'S)- and (1'S,5'R)-hydroxythis compound diastereomers .
-
Inhibitors : Dichlorvos blocks this step by inhibiting hydroxylase activity .
Reaction 3: Hydroxythis compound → Averufin
-
Substrates : Hydroxythis compound, NAD
-
Enzyme : Cytosolic dehydrogenase
-
Products : (1'S,5'R)-Averufin, which proceeds to versiconal hemiacetal acetate .
Stereochemical Specificity
Enzymes in the pathway exhibit strict stereochemical control:
-
Norsolorinic acid dehydrogenase only accepts (1'S)-averantin for reverse conversion to NA .
-
Hydroxylation at C5' produces diastereomers, but only (1'S,5'R)-averufin progresses to aflatoxins .
Intermediate | Stereochemistry | Role in Pathway |
---|---|---|
Norsolorinic acid | - | Precursor |
(1'S)-Averantin | S-configuration | Central intermediate |
(1'S,5'R)-Averufin | R,S-configuration | Pro-aflatoxin metabolite |
Enzymatic and Chemical Inhibition
-
Dichlorvos : Inhibits hydroxylation of this compound, reducing aflatoxin yield by 85% .
-
NAD+^++ Dependency : The dehydrogenation of hydroxythis compound requires NAD as a cofactor .
Key Research Findings
Scientific Research Applications
Cytotoxic Properties
Recent studies have highlighted the cytotoxic effects of 1′-O-methyl-averantin, a derivative of averantin, against various cancer cell lines. Notably:
- Cancer Stem Cell Inhibition : Research indicates that 1′-O-methyl-averantin exhibits significant cytotoxicity at concentrations as low as 25 μg/mL. It effectively suppresses spheroid formation in colorectal cancer cell lines (CRC), which is indicative of its ability to inhibit cancer stemness. This suppression is linked to the downregulation of key stemness markers such as ALDH1, CD44, and CD133, suggesting a potential role in cancer therapy by targeting cancer stem cells .
- Mechanisms of Action : The compound's mechanism involves the inhibition of critical signaling pathways such as Sonic Hedgehog and Notch, which are known to regulate stem cell properties in tumors. Specifically, it downregulates Gli1 and Gli2 expression, further supporting its role in mitigating tumor growth .
Aflatoxin Biosynthesis
This compound is recognized as a precursor in the biosynthetic pathway leading to aflatoxin production. Aflatoxins are potent carcinogenic compounds produced by certain fungi, particularly Aspergillus species:
- Biosynthetic Pathway : Studies have demonstrated that this compound is converted into averufanin, which subsequently transforms into aflatoxin B1. This pathway highlights the significance of this compound not only as a toxic metabolite but also as a target for controlling aflatoxin production in agricultural settings .
- Genetic Insights : Genetic studies involving the adhA gene from Aspergillus parasiticus have shown its involvement in the conversion processes that include this compound. Disruption of this gene leads to altered metabolite profiles, emphasizing the importance of this compound in fungal metabolism .
Agricultural Applications
Given its properties as a secondary metabolite with potential phytotoxic effects, this compound and its derivatives may find applications in agriculture:
- Biopesticide Development : The bioactivity of this compound against various plant pathogens suggests its potential use as a natural pesticide. Its ability to inhibit fungal growth could be harnessed to develop environmentally friendly pest control solutions .
Industrial Biotechnology
The unique chemical structure of this compound and its derivatives positions them as valuable compounds in industrial biotechnology:
- Biochemical Production : The pathways involving this compound can be exploited for the production of other valuable metabolites through fermentation processes. This includes utilizing genetically modified strains of fungi to enhance yields of desired compounds while minimizing harmful byproducts .
Case Studies and Research Findings
Mechanism of Action
Averantin exerts its effects through its involvement in the aflatoxin biosynthetic pathway. The compound is converted to 5’-hydroxythis compound by P-450 monooxygenase enzymes, followed by further conversion to averufin by alcohol dehydrogenase . These enzymatic reactions are regulated by specific genes within the aflatoxin gene cluster, which coordinate the production of aflatoxins in Aspergillus species .
Comparison with Similar Compounds
Key Structural Differences :
- Norsolorinic Acid vs. Averantin: The reduction of the C-5′ keto group to a hydroxyl group distinguishes this compound .
- This compound vs. Averufin : Averufin’s side chain undergoes cyclization to form a γ-lactone ring .
Functional Comparison
Anticancer Activity
- This compound : Exhibits weak cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 45.47 μM) .
- 10-O-Methyl this compound : Shows improved activity (IC₅₀: 33.59–44.22 μM) against glioblastoma (SF-268), breast (MCF-7), and lung (NCI-H460) cancers .
- 6-O-Methyl-7-Chlorothis compound : Potent cytotoxicity (IC₅₀: 6.64–7.42 μM) against the same cell lines, highlighting the synergy of methylation and halogenation .
Antimicrobial Activity
- This compound : Weak activity against Staphylococcus aureus .
- 6,8-Di-O-Methyl Averufin (Compound 81) : Broad-spectrum antibacterial effects (MIC: 0.5 µg/mL against S. aureus) .
- Averythrin : Moderate antifungal activity against Botrytis cinerea .
Structure-Activity Relationships
- Methylation : O-methylation at C-6 or C-8 enhances lipid solubility and bioactivity. For example, 6,8-di-O-methylthis compound (83) shows stronger antifungal properties than the parent compound .
- Halogenation : Chlorination or bromination (e.g., 7-chlorothis compound) significantly boosts cytotoxicity, likely due to increased electrophilicity .
Research Findings and Derivative Development
Limitations and Contradictions
- Antibacterial Activity : O,O′-dimethylation of this compound reduces activity against S. aureus, suggesting steric hindrance at specific positions .
- Cytotoxicity Variability : Halogenated derivatives show cell line-specific potency; e.g., 6-O-methyl-7-chlorothis compound is 6-fold more potent than this compound in MCF-7 cells .
Biological Activity
Averantin, a compound derived from certain species of fungi, particularly Aspergillus parasiticus, is known primarily as a precursor in the biosynthesis of aflatoxins. This article explores the biological activity of this compound, focusing on its role in cancer research, its biosynthetic pathways, and potential therapeutic applications.
Chemical Structure and Biosynthesis
This compound is an anthraquinone compound that plays a significant role in the biosynthetic pathway leading to aflatoxin B1, a potent mycotoxin. Research indicates that this compound is a precursor to averufanin, which subsequently contributes to aflatoxin production. Radiolabeling studies have shown that approximately 15.3% of this compound can be incorporated into aflatoxin B1, highlighting its importance in fungal metabolism .
Table 1: Biosynthetic Pathway of Aflatoxin B1
Compound | Role in Pathway | Incorporation Rate (%) |
---|---|---|
This compound | Precursor to averufanin | 15.3 |
Averufanin | Precursor to aflatoxin B1 | 23 |
Aflatoxin B1 | Mycotoxin | - |
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound and its derivatives. Specifically, 1′-O-methyl-averantin , isolated from endolichenic fungi, has demonstrated significant inhibitory effects on cancer stem cells (CSCs). The compound was found to downregulate various CSC markers such as ALDH1, CD133, and CD44 in CSC221 cells in a dose-dependent manner .
The mechanism by which 1′-O-methyl-averantin exerts its effects involves the inhibition of the Sonic Hedgehog (SHH) signaling pathway, which is crucial for the maintenance of CSCs. Studies indicated that treatment with this compound led to a significant decrease in the expression of SHH pathway genes including Gli1 and SMO .
Table 2: Effects of 1′-O-Methyl-Averantin on Cancer Stem Cells
Marker | Expression Level (Control) | Expression Level (Treated) | Change (%) |
---|---|---|---|
ALDH1 | High | Low | -80 |
CD133 | High | Low | -75 |
CD44 | High | Low | -70 |
Lgr5 | Moderate | Low | -60 |
Case Study: Inhibition of SHH Pathway
In a controlled laboratory setting, researchers treated CSC221 cells with varying concentrations of 1′-O-methyl-averantin. The results demonstrated a clear dose-response relationship where higher concentrations correlated with greater inhibition of SHH signaling and reduced expression of CSC markers. This study underscores the potential for this compound derivatives as therapeutic agents in cancer treatment.
Case Study: Fungal Metabolite Production
A separate investigation into the biosynthetic capabilities of Aspergillus parasiticus revealed that mutants lacking specific genes responsible for converting norsolorinic acid to this compound exhibited altered metabolite profiles. These findings suggest that manipulating the biosynthetic pathway could lead to enhanced production of beneficial compounds while reducing toxic metabolites like aflatoxins .
Q & A
Basic Research Questions
Q. What are the standard analytical methods for quantifying Averantin in fungal cultures?
To quantify this compound, researchers commonly employ high-performance liquid chromatography (HPLC) with UV-Vis detection, given its sensitivity for anthraquinone derivatives. Enzyme-linked immunosorbent assay (ELISA) is also used for specific detection in complex matrices, leveraging antibodies against this compound or its intermediates. For structural confirmation, LC-MS (liquid chromatography-mass spectrometry) is recommended to resolve ambiguities in biosynthetic pathways, particularly when distinguishing this compound from its hydroxylated derivatives (e.g., 5'-hydroxythis compound, HAVN) .
Q. How should this compound be stored and handled to ensure stability in experimental settings?
this compound is soluble in DMSO and methanol and should be stored at -20°C in airtight, light-protected vials. To prevent degradation, avoid repeated freeze-thaw cycles; aliquots should be prepared and stored at -80°C for long-term use (6 months) or -20°C for short-term use (1 month). Prior to use, warming to 37°C with ultrasonic agitation improves solubility .
Q. What model organisms are used to study this compound's role in aflatoxin biosynthesis?
The primary model is Aspergillus flavus or A. parasiticus, which are aflatoxin-producing fungi. Researchers often use gene knockout strains (e.g., aflD mutants) to disrupt specific steps in the aflatoxin pathway, allowing comparative analysis of this compound accumulation .
Advanced Research Questions
Q. How can contradictions in proposed biosynthetic pathways involving this compound and its derivatives be resolved?
Discrepancies in pathway elucidation (e.g., competing hypotheses about hydroxylation steps) require isotopic labeling (e.g., ¹³C or ²H tracing) to track carbon flux. Gene silencing (e.g., CRISPR-Cas9 targeting aflK or aflM) can validate enzymatic roles, while enzyme inhibition assays (e.g., with SDH-IN-1, a succinate dehydrogenase inhibitor) clarify metabolic cross-talk with related pathways .
Q. What experimental designs optimize the study of regulatory mechanisms controlling this compound production?
Transcriptomic profiling under stress conditions (e.g., oxidative stress, nitrogen limitation) identifies regulatory genes (e.g., aflR). Chromatin immunoprecipitation (ChIP) assays can map transcription factor binding to promoter regions of biosynthetic genes. For temporal regulation, time-course metabolomics paired with RNA-seq data provides dynamic insights into pathway activation .
Q. How can computational models predict this compound's interactions with fungal metabolic enzymes?
Molecular docking simulations (e.g., using AutoDock Vina) model this compound's binding affinity to enzymes like polyketide synthases (PKS). QSAR (quantitative structure-activity relationship) analysis correlates structural features (e.g., hydroxyl group positioning) with antifungal activity, guiding synthetic analog design. These models must be validated with in vitro enzyme kinetics (e.g., measuring Ki values for competitive inhibition) .
Q. What strategies address discrepancies in this compound's reported bioactivity across studies?
Variability in MIC (minimum inhibitory concentration) values (e.g., 16–32 μg/mL for Bacillus subtilis) may stem from differences in fungal strain virulence or assay conditions. Standardize protocols using CLSI (Clinical and Laboratory Standards Institute) guidelines for antifungal testing. Include positive controls (e.g., fluconazole) and validate results with replicate assays under identical growth conditions (pH, temperature) .
Q. Methodological Best Practices
Q. How should researchers document experimental parameters for reproducibility in this compound studies?
Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles :
- Detail growth media composition (e.g., YES medium for Aspergillus cultures).
- Report HPLC gradients (e.g., 0.1% formic acid in water/acetonitrile) and detection wavelengths (e.g., 280 nm for anthraquinones).
- Disclose statistical methods (e.g., ANOVA for comparing metabolite levels across strains) .
Q. What statistical approaches are recommended for analyzing this compound production data?
Use multivariate analysis (e.g., PCA or PLS-DA) to identify correlations between environmental factors (e.g., carbon source) and this compound yield. For dose-response assays (e.g., antifungal activity), apply nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀ values .
Q. Data Contradiction and Validation
Q. How can conflicting reports about this compound's role in aflatoxin inhibition be addressed?
Some studies suggest this compound precursors enhance toxin production, while others propose inhibitory effects. Resolve this by:
Properties
IUPAC Name |
1,3,6,8-tetrahydroxy-2-(1-hydroxyhexyl)anthracene-9,10-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O7/c1-2-3-4-5-12(22)17-14(24)8-11-16(20(17)27)19(26)15-10(18(11)25)6-9(21)7-13(15)23/h6-8,12,21-24,27H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPOPPKSQRZUTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50973614 | |
Record name | 1,3,6,8-Tetrahydroxy-2-(1-hydroxyhexyl)anthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50973614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5803-62-3 | |
Record name | 1,3,6,8-Tetrahydroxy-2-(1-hydroxyhexyl)anthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50973614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.